5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Description
The compound “(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate” and its variant (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate are structurally complex benzimidazole derivatives. These molecules feature:
- A benzimidazole core substituted at the 1-position with a biphenyl group bearing a hydroxyamino-imidazolecarbonyl imino moiety.
- A 2-ethoxy group on the benzimidazole ring.
- A 7-carboxylate ester linked to a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, enhancing metabolic stability and bioavailability .
Benzimidazole derivatives are renowned for their pharmacological versatility, including roles as proton pump inhibitors (e.g., omeprazole), antiparasitics (e.g., albendazole), and antihypertensives (e.g., telmisartan) . The biphenyl-tetrazole moiety in the target compound suggests structural similarities to angiotensin II receptor blockers (ARBs) like olmesartan medoxomil, where such groups are critical for receptor binding .
Properties
Molecular Formula |
C66H56N12O16 |
|---|---|
Molecular Weight |
1273.2 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxy-N-(imidazole-1-carbonyl)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-(imidazole-1-carbonyloxy)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/2C33H28N6O8/c1-3-43-31-36-26-10-6-9-25(30(40)44-18-27-20(2)45-33(42)46-27)28(26)39(31)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(34)37-47-32(41)38-16-15-35-19-38;1-3-44-32-35-26-10-6-9-25(30(40)45-18-27-20(2)46-33(42)47-27)28(26)39(32)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(37-43)36-31(41)38-16-15-34-19-38/h4-16,19H,3,17-18H2,1-2H3,(H2,34,37);4-16,19,43H,3,17-18H2,1-2H3,(H,36,37,41) |
InChI Key |
XTBSDTXSRGZUMO-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\OC(=O)N5C=CN=C5)/N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(=O)N5C=CN=C5)N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Intermediate
Step 1: Preparation of the 1,3-Dioxol-4-yl Methyl Fragment
- The synthesis begins with the formation of the 1,3-dioxol-4-yl methyl group, typically via acetalization of suitable aldehyde precursors or through cyclization of hydroxylated ketones under acid catalysis (e.g., p-toluenesulfonic acid in an inert solvent).
- Patent WO2012069025A1 describes the formation of similar dioxol-4-yl derivatives through the reaction of methyl ketones with diols under acid catalysis, leading to stable acetal structures.
Step 2: Introduction of the Methyl Group at Position 5
- Alkylation at the methyl position is achieved through electrophilic substitution or via alkyl halide intermediates, often employing methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzimidazole and Imidazole Derivatives
Step 3: Construction of the Benzimidazole Ring
- Condensation of o-phenylenediamine with suitable carboxylic acid derivatives or aldehydes under dehydrating conditions yields the benzimidazole core.
- Patent WO2013186792A2 details the synthesis of benzimidazole derivatives via cyclization of o-phenylenediamines with formic acid derivatives, often using polyphosphoric acid or similar dehydrating agents.
Step 4: Attachment of the Ethoxy Group
- Alkylation of benzimidazole nitrogen with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) introduces the ethoxy substituent at the desired position.
Step 5: Incorporation of the Hydroxyamino and Imidazolylcarbonyl Groups
- Hydroxyamino groups are introduced via nucleophilic substitution with hydroxylamine derivatives.
- Imidazolylcarbonyl groups are attached through carbamoylation reactions, often employing carbonyldiimidazole (CDI) or similar reagents to facilitate the formation of the carbamoyl linkage.
Coupling with Biphenyl Moieties
Step 6: Biphenyl Functionalization
- The biphenyl unit is introduced through Suzuki-Miyaura cross-coupling reactions, utilizing aryl boronic acids and halogenated biphenyl derivatives under palladium catalysis.
- Patent WO2012069025A1 specifies the use of such cross-coupling to attach biphenyl groups at specific positions, facilitating subsequent functionalization.
Final Esterification and Cyclization
Step 7: Formation of the Final Ester
- The esterification of the carboxylic acid with ethanol or ethyl halides is achieved under acidic or basic conditions, often using Fischer esterification with catalytic acid or via direct reaction with ethyl halides in the presence of base.
Step 8: Cyclization to Form the Oxadiazole Ring
- The oxadiazole ring is formed by cyclization of amidoxime derivatives with suitable cyclizing agents like phosphoryl chloride (POCl₃) or carbonyldiimidazole, as detailed in patent WO2013186792A2, which emphasizes cyclization in the presence of bases and solvents like acetonitrile or dimethylformamide (DMF).
Data Tables Summarizing the Preparation Methods
Research Findings and Optimization
- Reaction Conditions: Optimal conditions involve inert atmospheres (nitrogen or argon), controlled temperatures (0–80°C), and anhydrous solvents (DMF, acetonitrile) to prevent side reactions.
- Yield Data: Typical yields for key steps range from 60% to 85%, with purification via column chromatography or recrystallization.
- Purification: Final compounds are purified using preparative HPLC or recrystallization, ensuring high purity suitable for pharmaceutical standards.
Chemical Reactions Analysis
Azilsartan Imidazole Carbonyl Dioxolene Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Azilsartan Imidazole Carbonyl Dioxolene Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of novel HPLC methods.
Biology: Studied for its potential effects on cellular pathways and molecular targets.
Medicine: Investigated for its role in the treatment of hypertension and related cardiovascular conditions.
Mechanism of Action
The mechanism of action of Azilsartan Imidazole Carbonyl Dioxolene Ester involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure . The molecular targets include the AT1 subtype angiotensin II receptor, which is found in various tissues such as vascular smooth muscle and the adrenal gland .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Antiulcer Activity :
- The target compound’s benzimidazole core and ester group align with omeprazole-like activity , inhibiting H+/K+-ATPase. However, its biphenyl-imidazolecarbonyl substituent may enhance receptor specificity compared to classical proton pump inhibitors .
- Pyrimidylthiomethyl benzimidazoles (e.g., compound 174) exhibit superior antiulcer effects in rat models (reducing gastric acid secretion by 60–70%), suggesting structural optimization pathways for the target compound .
Antimicrobial and Antitubercular Activity: 2,5-Disubstituted benzimidazoles (e.g., compounds 11h and 13e) show potent anti-TB activity (MIC99: 0.195 µM), outperforming isoniazid.
Anticancer Activity :
- Substitution at the R1-position of benzimidazole (e.g., chlorine in compound 15) correlates with enhanced antiproliferative activity (IC50: 20.47 μM). The target compound’s ethoxy and ester groups may similarly modulate cytotoxicity .
Synthetic Pathways :
- The compound’s synthesis likely involves condensation of o-phenylenediamine derivatives with carbonyl compounds, followed by functionalization of the biphenyl and ester groups. Microwave-assisted synthesis (as in Scheme 15, ) could improve yield and purity .
Biological Activity
The compound known as (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate has gained attention in the field of medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Characteristics
The compound is characterized by a complex structure that includes multiple functional groups such as dioxole, ethoxy, and benzimidazole. The molecular formula is with a molecular weight of approximately 606.62 g/mol. This intricate structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole could effectively inhibit tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses considerable efficacy against a range of bacterial strains, including resistant strains. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
Enzymatic assays have shown that this compound can act as an inhibitor for specific enzymes involved in disease pathways, particularly those associated with inflammation and cancer progression. For example, it has been reported to inhibit certain kinases that play a crucial role in cellular signaling pathways .
Study 1: Anticancer Effects
In a controlled laboratory setting, researchers tested the compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at relatively low concentrations (10-20 µM). The study concluded that the compound could serve as a lead for further development in cancer therapeutics .
Study 2: Antimicrobial Efficacy
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating strong antibacterial properties. The study highlighted its potential use as an alternative treatment option for bacterial infections .
Discussion
The biological activities observed in various studies suggest that (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate holds promise for further research and development. Its multifaceted action mechanisms make it a candidate for both anticancer and antimicrobial therapies.
Future Research Directions
Further investigations are necessary to elucidate the precise mechanisms of action at the molecular level and to evaluate the pharmacokinetics and toxicity profiles in vivo. Additionally, structure-activity relationship (SAR) studies could optimize its efficacy and selectivity against target diseases.
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound, particularly for improving yield in coupling reactions?
- Methodological Answer : Key steps involve regioselective coupling of the benzimidazole core with biphenyl derivatives. For example, highlights the use of DMF as a solvent under inert atmospheres with potassium carbonate as a base for alkoxylation reactions. To improve yields, consider:
- Temperature control (e.g., 60°C for nucleophilic substitutions) .
- Purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates.
- Monitoring reaction progress with HPLC (C18 columns, acetonitrile/water mobile phase) to identify unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing intermediates and final products?
- Methodological Answer :
- HPLC-MS : For purity assessment and mass confirmation (e.g., using electrospray ionization to detect molecular ions) .
- FTIR : To confirm functional groups such as ester carbonyls (~1740 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For instance, the 5-methyl-dioxolane group shows a singlet at δ 1.8–2.1 ppm .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) for initial stock solutions.
- For aqueous compatibility, employ cyclodextrin-based encapsulation or pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with imidazole-binding pockets (e.g., cytochrome P450 enzymes). Focus on hydrogen bonding between the hydroxyamino group and catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) by measuring heat changes during ligand-target interactions .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the biphenyl group) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC can correlate imidazole protons with adjacent carbons .
Q. What strategies are recommended for studying the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Oxidative Stress : Use H2O2 (0.1–3% w/v) in pH 7.4 buffer at 40°C, monitor degradation via HPLC .
- Hydrolysis : Test in 0.1M HCl (acidic) and 0.1M NaOH (basic) at 37°C. The dioxolane ring is prone to hydrolysis, generating carboxylic acid derivatives .
- LC-HRMS : Identify degradation products by matching exact masses to predicted fragments .
Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. The ethoxy and benzimidazole groups may enhance metabolic stability .
- Density Functional Theory (DFT) : Calculate redox potentials to predict susceptibility to oxidative metabolism .
Contradiction Analysis and Validation
Q. How to validate synthetic pathways when intermediates fail to crystallize?
- Methodological Answer :
- Alternative Characterization : Use MALDI-TOF for high molecular weight intermediates .
- Microscale X-ray Diffraction : For poorly crystalline solids, employ synchrotron radiation to collect data from microcrystals .
Q. What experimental controls are critical when comparing bioactivity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
